molecular formula C20H23FN2O2 B6133824 4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone

4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone

Cat. No. B6133824
M. Wt: 342.4 g/mol
InChI Key: INCXPRNEMKZFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone, also known as FUB-PB22, is a synthetic cannabinoid that has gained popularity in recent years. It belongs to the class of compounds known as designer drugs, which are created in laboratories to mimic the effects of other drugs such as marijuana. FUB-PB22 has been found to have a high affinity for cannabinoid receptors in the body, which are responsible for the psychoactive effects of marijuana.

Mechanism of Action

4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone exerts its effects by binding to cannabinoid receptors in the body. These receptors are found throughout the brain and body and are involved in a wide range of physiological processes such as pain perception, mood regulation, and appetite control. When 4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone binds to these receptors, it can alter the activity of the endocannabinoid system, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It has also been found to decrease activity in the prefrontal cortex, which is involved in decision-making and impulse control. Other effects of 4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone include changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone in lab experiments is that it is a highly potent and selective agonist of the cannabinoid receptor. This makes it a useful tool for studying the endocannabinoid system and for investigating the effects of synthetic cannabinoids on the brain and behavior. However, one limitation of using 4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone is that it is a synthetic compound that has not been extensively studied in humans. This makes it difficult to extrapolate findings from animal studies to humans.

Future Directions

There are several future directions for research on 4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone. One area of interest is the potential therapeutic applications of synthetic cannabinoids. Researchers are exploring the use of these compounds for the treatment of conditions such as chronic pain, anxiety, and depression. Another area of interest is the development of new synthetic cannabinoids that have improved safety and efficacy profiles compared to existing compounds. Finally, researchers are investigating the long-term effects of synthetic cannabinoid use on the brain and body, as well as the potential for addiction and other adverse effects.

Synthesis Methods

The synthesis method for 4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone involves several steps that are carried out in a laboratory setting. The starting materials are 4-fluorobenzylamine and 4-methoxyphenethylamine, which are reacted with a pyrrolidine derivative to form the final compound. The entire process is complex and requires expertise in organic chemistry.

Scientific Research Applications

4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been the subject of several scientific studies in recent years. Researchers have explored its potential as a tool for studying the endocannabinoid system, which is a complex network of receptors and signaling molecules that are involved in a wide range of physiological processes. 4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has also been used in studies to investigate the effects of synthetic cannabinoids on the brain and behavior.

properties

IUPAC Name

4-[(3-fluorophenyl)methylamino]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-25-19-7-5-15(6-8-19)9-10-23-14-18(12-20(23)24)22-13-16-3-2-4-17(21)11-16/h2-8,11,18,22H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCXPRNEMKZFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(CC2=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone

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